Sodium Monododecyl Phosphate
Description
Significance and Research Context of Alkyl Phosphate (B84403) Surfactants
Alkyl phosphate surfactants, a class of molecules to which sodium monododecyl phosphate belongs, are characterized by a hydrophilic phosphate head group and a hydrophobic alkyl tail. This amphiphilic nature drives their self-assembly in solutions, forming structures such as micelles and vesicles, which are of great interest in both fundamental and applied research. researchgate.netcymitquimica.com These surfactants are noted for their excellent emulsifying, dispersing, and wetting properties.
In the academic sphere, alkyl phosphate surfactants are investigated for their role in a wide array of applications. They are studied for their potential in enhanced oil recovery, where they can alter the interfacial tension between oil and water, and in industrial cleaning and textile processing. rsc.org Furthermore, their biocompatibility and low-irritant nature make them attractive for applications in personal care products and as potential drug delivery vehicles. sigmaaldrich.com The ability of the phosphate headgroup to interact with metal oxides has also made them a subject of intense research in materials science, particularly in the areas of corrosion inhibition and surface modification. researchgate.net
Historical Perspectives on Monoalkyl Phosphate Research and Development
The recognition of n-alkyl phosphates as amphiphilic molecules dates back nearly two centuries. rsc.org However, significant research and development in the synthesis and application of monoalkyl phosphates have predominantly occurred in the last 50 to 60 years. rsc.org
Historically, the synthesis of phosphate esters was achieved through the reaction of alcohols with reagents like phosphoric anhydride (B1165640) or polyphosphoric acid. researchgate.net A key challenge in the early synthesis of monoalkyl phosphates was the concurrent formation of dialkyl and trialkyl phosphates, leading to mixtures that were difficult to separate.
A notable advancement in the field was the development of processes to produce high-purity monoalkyl phosphates. For instance, research in the 1960s explored the reaction of pyrophosphoric acid with alcohols to selectively produce monoalkyl phosphates. google.com Over the years, various synthetic routes have been explored to improve the yield and purity of monoalkyl phosphates, including the use of different phosphorylating agents and the optimization of reaction conditions. These developments have been crucial in enabling the specific use of monoalkyl phosphates in various research and industrial applications where high purity is essential.
A brief timeline of key developments in monoalkyl phosphate research includes:
| Era | Key Developments in Monoalkyl Phosphate Research |
|---|---|
| Early 20th Century | Initial explorations into the synthesis of phosphate esters, often resulting in mixtures of mono-, di-, and tri-esters. |
| Mid-20th Century | Focus on developing more selective synthesis methods to increase the yield of monoalkyl phosphates. Use of reagents like polyphosphoric acid became more common. researchgate.net |
| 1960s | Systematic studies on the reaction of pyrophosphoric acid with alcohols for the targeted synthesis of monoalkyl phosphates. google.com |
| Late 20th Century | Advancements in purification techniques and the development of commercial processes for producing high-purity monoalkyl phosphates, driven by their demand in specialty applications. |
| 21st Century | Increased research into the self-assembly properties of monoalkyl phosphates and their application in nanotechnology, materials science, and biomedicine. sigmaaldrich.comresearchgate.net |
Current Research Frontiers and Emerging Areas Pertaining to this compound
Current research on this compound is vibrant and expanding into several new and exciting areas. The unique properties of this molecule continue to open up novel avenues of investigation.
Self-Assembly and Nanomaterials:
A significant area of current research involves the self-assembly of this compound into various nanostructures. Scientists are exploring how factors like pH, temperature, and the presence of co-surfactants influence the formation of micelles, vesicles, and other aggregates. researchgate.netnih.gov These self-assembled structures are being investigated for their potential as templates for the synthesis of nanoparticles and as nanocarriers for drug delivery. For instance, research has shown that this compound can be used to synthesize self-assembled electroactive nanofilms. sigmaaldrich.com
Corrosion Inhibition:
The ability of the phosphate headgroup to form a protective layer on metal oxide surfaces makes this compound an effective corrosion inhibitor. researchgate.net Recent studies have focused on understanding the mechanism of this inhibition and optimizing its performance for various metals and alloys. For example, research on LY12 aluminum alloy has demonstrated that dodecyl phosphate films formed in neutral solutions exhibit a multilayer structure with superior corrosion resistance. researchgate.net
| Metal/Alloy | Key Research Finding | Reference |
|---|---|---|
| LY12 Aluminum Alloy | Self-assembled films of monododecyl phosphate formed in neutral pH solutions provide superior corrosion resistance due to the formation of a thicker, multilayer structure. | researchgate.net |
| Mild Steel | Sodium dodecyl sulfate (B86663) (a related surfactant) has been shown to be an effective corrosion inhibitor in acidic media, with inhibition efficiency increasing with concentration up to the critical micelle concentration. | nih.gov |
Nanoparticle Synthesis:
This compound is also being explored as a stabilizing agent in the synthesis of nanoparticles. Its presence can control the size, shape, and stability of the resulting nanoparticles. For instance, in the synthesis of silver nanoparticles, the presence of a related surfactant, sodium dodecyl sulfate, was found to influence the morphology, leading to the formation of spherical and oval-shaped nanoparticles. nih.gov
| Nanoparticle | Effect of Surfactant | Reference |
|---|---|---|
| Silver (Ag) | The presence of sodium dodecyl sulfate during synthesis influenced the shape of the nanoparticles, resulting in more uniform spherical and oval shapes. | nih.gov |
| Iron Silicophosphate | A nanocomposite of sodium dodecyl sulphate-supported iron silicophosphate was successfully fabricated and investigated as a drug carrier. | mdpi.com |
Physicochemical Properties:
A fundamental aspect of the ongoing research is the detailed characterization of the physicochemical properties of this compound. This includes determining its critical micelle concentration (CMC) under various conditions, as the CMC is a crucial parameter that governs its surfactant behavior. researchgate.net Research has shown that the CMC of disodium (B8443419) dodecyl phosphate is 2.9 mmol/L at 60 °C. researchgate.net
| Property | Reported Value/Finding | Reference |
|---|---|---|
| Molecular Formula | C12H25Na2O4P | chemsrc.com |
| Molecular Weight | 310.28 g/mol | glpbio.com |
| Critical Micelle Concentration (CMC) of Disodium Dodecyl Phosphate | 2.9 mmol/L at 60 °C | researchgate.net |
| Surface Tension at CMC of Disodium Dodecyl Phosphate | 22 mN/m at 60 °C | researchgate.net |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H51Na3O8P2 |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
trisodium;dodecyl hydrogen phosphate;dodecyl phosphate |
InChI |
InChI=1S/2C12H27O4P.3Na/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;;/h2*2-12H2,1H3,(H2,13,14,15);;;/q;;3*+1/p-3 |
InChI Key |
QDSWHSQBAUPQGK-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)[O-].CCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Sodium Monododecyl Phosphate
Established Synthetic Pathways for Monoalkyl Phosphates
The synthesis of monoalkyl phosphates, including sodium monododecyl phosphate (B84403), has traditionally been approached through several established methods. These pathways often involve the direct phosphorylation of the corresponding alcohol, in this case, dodecanol (B89629) (lauryl alcohol). A primary challenge in these syntheses is controlling the degree of esterification to maximize the yield of the mono-substituted product over di- and tri-substituted phosphates.
One of the most common methods involves the reaction of an alcohol with phosphorus pentoxide (P₂O₅). google.comresearchgate.net This reaction is known to be non-discreet, typically yielding a complex mixture of products. The resulting mixture often contains the desired monoalkyl acid phosphate, alongside di-alkyl acid phosphate, free phosphoric acid, and various pyrophosphate species. google.com To improve the yield of the monoalkyl phosphate, process modifications can be introduced, such as the addition of water to the reaction mixture to hydrolyze other phosphate ester byproducts. google.com
Other established phosphorylation techniques include:
Reaction with Phosphorus Oxychloride (POCl₃): This method involves reacting the alcohol with phosphorus oxychloride, often in the presence of a base like dimethylaniline to neutralize the HCl byproduct. The resulting dichlorophosphate (B8581778) intermediate is then hydrolyzed to yield the monoalkyl phosphate. researchgate.nettaylorandfrancis.com
Use of Diphenyl Phosphorochloridate: Alcohols can be reacted with diphenyl phosphorochloridate, followed by catalytic hydrogenation to remove the phenyl protecting groups, yielding the desired monoalkyl phosphate. researchgate.net
Reaction with Acetyl Phosphate: This method utilizes acetyl phosphate, prepared from phosphoric acid and acetic anhydride (B1165640), to phosphorylate the alcohol in the presence of a base such as pyridine. researchgate.net
These established methods, while effective, often require significant purification steps to isolate the monoalkyl phosphate from the reaction byproducts.
Table 1: Comparison of Established Synthetic Pathways for Monoalkyl Phosphates
| Phosphorylating Agent | Typical Reactants | Key Characteristics & Byproducts | Reference |
|---|---|---|---|
| Phosphorus Pentoxide (P₂O₅) | Dodecanol, P₂O₅ | Produces a mixture of mono- and dialkyl phosphates, phosphoric acid, and pyrophosphates. | google.comresearchgate.net |
| Phosphorus Oxychloride (POCl₃) | Dodecanol, POCl₃, Base | Requires hydrolysis step; HCl is a major byproduct. | researchgate.nettaylorandfrancis.com |
| Diphenyl Phosphorochloridate | Dodecanol, Diphenyl Phosphorochloridate | Requires subsequent removal of phenyl protecting groups. | researchgate.net |
| Acetyl Phosphate | Dodecanol, Acetyl Phosphate, Pyridine | Utilizes a milder phosphorylating agent. | researchgate.net |
Novel Approaches in Sodium Monododecyl Phosphate Synthesis
Recent research has focused on developing more selective and efficient synthetic routes to monoalkyl phosphates, aiming to overcome the selectivity issues of traditional methods.
One novel approach involves the use of phosphoramidite (B1245037) chemistry. For instance, n-decyl phosphate has been synthesized by reacting n-decanol with N,N-bis-isopropyl-di-allyl phosphoramidite. This is followed by an oxidation step and subsequent removal of the allyl protecting groups to yield the pure monoalkyl phosphate. rsc.org This multi-step process offers greater control and can lead to higher purity of the final product compared to direct phosphorylation with P₂O₅.
Another modern method is the esterification of phosphoric acid with aliphatic alcohols using acetic anhydride. The resulting monoalkyl phosphate esters can be isolated as crystalline salts, such as cyclohexylamine (B46788) salts, which can then be neutralized using an ion exchange resin to yield the pure phosphate ester. rsc.org This technique provides a pathway to high-purity, organic-soluble monoalkyl phosphate esters. rsc.org
More advanced strategies in organophosphorus chemistry include photocatalytic methods. A novel, chlorine-free protocol has been developed for the direct and selective alkylation of white phosphorus (P₄) with alkyl bromides using a photocatalyst and a reductant. acs.org This method produces structurally diverse dialkyl phosphine (B1218219) oxides, representing a significant advancement in forming phosphorus-carbon bonds and offering a streamlined alternative to traditional multi-step procedures that involve hazardous reagents. acs.org
Control of Purity and Impurity Analysis in this compound Synthesis
Regardless of the synthetic pathway, the final product is often a mixture where this compound is the major component. A common impurity is sodium didodecyl phosphate, which can be present in amounts up to 10%. nextbiomotif.comboropharm.com Other potential impurities include unreacted dodecanol and residual inorganic phosphates. google.com The presence and concentration of these impurities can significantly affect the physicochemical properties and performance of the final product.
The analysis of alkyl phosphates presents a challenge due to their low volatility and thermal instability. Therefore, analytical methods often require a derivatization step to make the analytes suitable for techniques like gas chromatography (GC). digitaloceanspaces.com
A robust methodology for the speciation and quantification of alkyl phosphates involves their derivatization to form more volatile and stable trimethylsilane (B1584522) (TMS) esters. digitaloceanspaces.comresearchgate.net This is commonly achieved using a mixture of reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), pyridine, and chlorotrimethylsilane (B32843) (TMCS). digitaloceanspaces.comresearchgate.net Following derivatization, the sample can be analyzed by comprehensive two-dimensional gas chromatography (GCxGC), which provides enhanced separation and allows for the quantification of individual alkyl phosphates. digitaloceanspaces.com
Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique for the identification and profiling of synthesis impurities, particularly for non-volatile compounds. nih.gov High-resolution mass spectrometry can accurately determine the charge state and elemental formula of low-level impurities, enabling their precise identification. nih.gov
Table 2: Impurity Analysis Techniques
| Common Impurity | Analytical Technique | Principle | Reference |
|---|---|---|---|
| Sodium Didodecyl Phosphate | GCxGC after Silylation | Chemical derivatization to increase volatility, followed by high-resolution chromatographic separation. | digitaloceanspaces.comresearchgate.net |
| Residual Dodecanol | GC-MS | Separation based on volatility and boiling point, with mass spectrometry for identification. | - |
| Inorganic Phosphates | LC-MS | Separation in the liquid phase with mass spectrometric detection for identification and quantification. | nih.gov |
Derivatization Techniques for Functionalizing this compound
Derivatization is a chemical modification process used to alter the properties of a compound or to make it suitable for a specific analytical method. greyhoundchrom.comresearchgate.net For this compound, derivatization can be employed either to functionalize the molecule for specific applications or to facilitate its analysis.
Derivatization for Analysis: As mentioned previously, silylation is a key derivatization technique for the analysis of alkyl phosphates by gas chromatography. The reaction with silylating agents like BSTFA converts the polar P-OH groups into nonpolar P-O-Si(CH₃)₃ groups, which significantly increases the volatility and thermal stability of the molecule, allowing it to pass through a GC column without decomposition. digitaloceanspaces.comresearchgate.netgcms.cz
Derivatization for Functionalization: The structure of this compound, with its hydrophilic phosphate head and hydrophobic alkyl tail, can be modified to create new functional materials.
Polymerizable Surfactants (Surfmers): By introducing a polymerizable group, such as a methacrylate, onto the alkyl chain, the molecule can act as both a surfactant and a monomer ("surfmer"). These functionalized organophosphorus compounds can self-assemble in solution and can be polymerized to form functional nanoparticles. researchgate.net
Surface Coupling Agents: The phosphate headgroup has a high affinity for metal oxide surfaces. This property allows long-chain alkyl phosphates and phosphonates to be used as coupling agents for the in situ surface functionalization of inorganic particles like titania (TiO₂). researchgate.net This modification can alter the surface properties of the particles, for example, making them more hydrophobic. researchgate.net
Self Assembly and Aggregation Phenomena of Sodium Monododecyl Phosphate
Fundamental Principles of Surfactant Self-Assembly
As the concentration of the surfactant increases, a point is reached where the interface becomes saturated. Beyond this concentration, known as the critical micelle concentration (CMC), the surfactant monomers spontaneously self-assemble into organized aggregates called micelles to minimize unfavorable contact between their hydrophobic tails and water molecules. tainstruments.comwikipedia.org This process, known as micellization, is primarily driven by the hydrophobic effect. The hydrophobic tails are sequestered in the core of the aggregate, while the hydrophilic head groups remain exposed to the aqueous environment. tainstruments.com This self-assembly is a thermodynamically favorable process governed by changes in free energy, enthalpy, and entropy. nih.gov
The geometry of the resulting aggregates—which can range from spherical or cylindrical micelles to more complex structures like vesicles and bilayers—is influenced by factors such as the molecular structure of the surfactant, temperature, pH, and the presence of electrolytes. wikipedia.org
Micellization Behavior of Sodium Monododecyl Phosphate (B84403) in Aqueous Systems
Sodium monododecyl phosphate, a member of the monoalkyl phosphate (MAP) class of surfactants, exhibits complex self-assembly behavior in water. Like other surfactants, it forms micelles above a specific concentration (the CMC), a process that is fundamental to its properties and applications.
The Critical Micelle Concentration (CMC) is a fundamental parameter that characterizes the self-assembly of a surfactant. It represents the concentration at which micelle formation begins. Various physical properties of a surfactant solution exhibit a distinct change in their concentration dependence at the CMC, which allows for its experimental determination. A variety of techniques are employed to measure the CMC, each monitoring a different physical property of the solution. nih.gov
Interactive Table 1: Common Methodologies for CMC Determination
| Methodology | Principle | Property Measured |
| Surface Tensiometry | Measures the surface tension of the surfactant solution as a function of concentration. Surface tension decreases as surfactant monomers adsorb at the air-water interface. After the CMC is reached and the surface is saturated, the surface tension remains relatively constant. alfa-chemistry.comresearchgate.net | Surface Tension |
| Conductivity Measurement | Applicable to ionic surfactants like this compound. The conductivity of the solution is plotted against concentration. The slope of the plot changes at the CMC because micelles are larger and diffuse more slowly than individual monomers, making them less efficient charge carriers. nih.govjustagriculture.in | Electrical Conductivity |
| Fluorescence Spectroscopy | A fluorescent probe (e.g., pyrene) is added to the solution. The probe's fluorescence properties change depending on the polarity of its microenvironment. Below the CMC, the probe is in a polar aqueous environment. Above the CMC, it partitions into the non-polar core of the micelles, causing a detectable shift in fluorescence intensity or wavelength. alfa-chemistry.com | Fluorescence Intensity/Wavelength Shift |
| Turbidity Measurement | The turbidity of the solution is measured as a function of surfactant concentration. A significant increase in turbidity is often observed at the CMC due to the light scattering from the newly formed micelles. justagriculture.in | Light Scattering / Turbidity |
| Capillary Electrophoresis | This technique monitors changes in solution viscosity. As micelles form at the CMC, the viscosity of the solution changes, which can be detected by monitoring the migration time of an analyte through a capillary under hydrodynamic flow. nih.gov | Solution Viscosity |
The spontaneous formation of micelles is a thermodynamically driven process. The stability and formation of these aggregates are governed by the change in the standard Gibbs free energy of micellization (ΔG°mic), which is related to the changes in enthalpy (ΔH°mic) and entropy (ΔS°mic) by the Gibbs-Helmholtz equation:
ΔG°mic = ΔH°mic - TΔS°mic
A negative value for ΔG°mic indicates that micellization is a spontaneous process. researchgate.netresearchgate.net The primary driving force for micellization in aqueous solutions is typically a large, positive entropy change (ΔS°mic > 0). researchgate.net This entropy gain does not come from the ordering of surfactant molecules into micelles but rather from the release of highly ordered water molecules that were structured around the hydrophobic tails of the individual surfactant monomers. wikipedia.org This phenomenon is known as the hydrophobic effect.
The enthalpy change (ΔH°mic) can be either positive (endothermic) or negative (exothermic) and reflects the balance of several energetic contributions, including the breaking of water-water hydrogen bonds, van der Waals interactions between the hydrocarbon tails in the micelle core, and electrostatic interactions (attraction and repulsion) between the charged head groups. For ionic surfactants, the repulsion between head groups at the micelle surface is an energetically unfavorable term that opposes micellization.
This compound (NaC₁₂MAP) exhibits an unusual and anomalous solubility-temperature relationship in water. acs.orgprinceton.edu Unlike typical ionic surfactants whose solubility increases steadily with temperature up to the Krafft point (the temperature at which solubility equals the CMC), NaC₁₂MAP displays a more complex behavior.
Initially, the solubility of NaC₁₂MAP increases with temperature, reaching approximately 0.01 M at about 60 °C, which corresponds to the conventional Krafft point where micelles appear in the solution. acs.orgacs.orgnih.gov However, as the concentration is further increased, the temperature required to achieve dissolution decreases, falling from 60 °C to 38 °C as the solubility rises to about 0.04 M. acs.orgnih.gov This transition is marked by a sharp temperature maximum in the solubility curve. nih.gov Finally, in a third phase, solubility increases rapidly with only a minor change in temperature. nih.gov
This anomalous behavior is attributed to the formation and precipitation of a "quarter-salt". acs.orgacs.org This quarter-salt is a stable, hydrogen-bonded acid-salt complex with a fixed stoichiometry, formed between an undissociated monododecyl phosphoric acid molecule and a this compound monosalt. acs.orgnih.gov The dissolution of NaC₁₂MAP leads to conditions that favor the formation of this less-soluble quarter-salt, which then precipitates. acs.org The different regions of the solubility curve correspond to different solid phases coexisting with the solution:
Low Concentration Region (up to 0.01 M): The solid phase in equilibrium with the solution is the stoichiometric quarter-salt. acs.orgnih.gov
Declining Temperature Region (0.01 M to 0.04 M): The solution coexists with a mixture of both the quarter-salt and the original monosalt solids. acs.orgnih.gov
High Concentration Region: The solid phase is exclusively the NaC₁₂MAP monosalt. acs.orgnih.gov
Interactive Table 2: Anomalous Solubility Data for this compound
| Concentration | Temperature | Observation | Solid Phase |
| Up to ~0.01 M | Increases to ~60 °C | Conventional Krafft Point; Micelles Appear | Quarter-Salt acs.orgnih.gov |
| ~0.01 M to ~0.04 M | Decreases from ~60 °C to ~38 °C | Anomalous solubility decline | Mixture of Quarter-Salt and Monosalt acs.orgnih.gov |
| Above ~0.04 M | Rises sharply | Typical solubility behavior | Monosalt acs.orgnih.gov |
Formation of Higher-Order Aggregates
Beyond the formation of simple micelles, this compound (SDP) can self-assemble into more complex, higher-order aggregates such as vesicles and bilayers under specific conditions. Vesicles are spherical structures composed of one or more concentric lipid bilayers enclosing an aqueous core.
Research has shown that SDP spontaneously forms unilamellar vesicles in isotropic phases when its solubility is enhanced by the presence of certain guanidinium (B1211019) salts at 25.0 °C. researchgate.net These vesicles form above a critical vesicle concentration of approximately 1.0 mM. researchgate.net The proposed mechanism for this vesicle formation involves a "bridging dimer". researchgate.net These spontaneously formed vesicles exhibit a consistent structure and size. Furthermore, these vesicular systems can undergo a temperature-induced reversible transition into α-gels, which are composed of both vesicles and bilayer sheets. researchgate.net
Interactive Table 3: Properties of this compound (SDP) Vesicles
| Property | Value / Description | Source |
| Formation Condition | Spontaneous in presence of Guanidinium Salts | researchgate.net |
| Critical Vesicle Conc. | ~1.0 mM | researchgate.net |
| Structure | Unilamellar | researchgate.net |
| Size (Diameter) | ~80 nm | researchgate.net |
| Alkyl Interdigitation | ~25% | researchgate.net |
| Phase Transition | Reversible transition to α-gels with temperature | researchgate.net |
Research on Microtubules and Aster Formations
Microtubules are essential components of the eukaryotic cytoskeleton, dynamically assembling from αβ-tubulin heterodimers to play roles in cell division, structure, and intracellular transport nih.gov. Aster formations, radial arrays of microtubules, are critical during processes like mitosis. The self-assembly of these structures is a complex process, and while surfactants can influence protein aggregation and assembly, specific research directly implicating this compound in the nucleation or formation of microtubules and asters is not extensively documented in the available literature. The study of microtubule assembly typically focuses on the role of tubulin concentration, nucleotides like GTP, and microtubule-associated proteins (MAPs) nih.govnih.gov. While the principles of surfactant self-assembly are well-established, their specific interactions in templating or disrupting these particular biological structures remain a specialized area of research.
Influence of Environmental Parameters on Self-Assembly Characteristics
The self-assembly of ionic surfactants like this compound into structures such as micelles is highly sensitive to the surrounding environmental conditions. Parameters like pH and ionic strength can dramatically alter the thermodynamics of micellization and the morphology of the resulting aggregates.
Role of pH on Aggregation States and Structural Transitions
The pH of an aqueous solution dictates the protonation state of acidic and basic groups. For this compound, the phosphate headgroup is the primary site of interaction with changes in pH. The charge of this headgroup can be influenced by the hydrogen ion concentration, which in turn affects the electrostatic repulsion between surfactant molecules. Significant pH variations can lead to structural changes in aggregated proteins and other biomolecules nih.govacs.org.
Changes in pH are known to affect the aggregation behavior of various molecular systems. For instance, in protein solutions, moving the pH toward the isoelectric point reduces net charge and can decrease electrostatic repulsion, leading to aggregation nih.gov. For ionic surfactants, pH can alter the charge density at the micelle surface, potentially influencing the critical micelle concentration (CMC) and the transition between different aggregate shapes (e.g., spherical to cylindrical). While these principles are broadly applicable, specific studies detailing the precise pH-dependent phase behavior and structural transitions of this compound aggregates are not prominently available. A study on a different phosphate ester in the presence of an anionic surfactant noted that reaction rates with hydroxide (B78521) ions (indicative of high pH) were significantly affected within a micellar environment researchgate.net. However, this does not directly describe the self-assembly transitions of this compound itself.
Table 1: Expected Influence of pH on Anionic Surfactant Aggregation This table illustrates the generally expected trends for anionic surfactants like this compound, as specific experimental data was not available in the searched literature.
| pH Range | Headgroup Protonation State | Intermolecular Repulsion | Expected Impact on Critical Micelle Concentration (CMC) |
| Highly Acidic (Low pH) | Partially to fully protonated | Reduced | Decrease |
| Neutral | Mostly deprotonated (anionic) | High | Baseline |
| Highly Alkaline (High pH) | Fully deprotonated (anionic) | High | Minimal change from neutral |
Impact of Ionic Strength on Self-Assembly Performance
Ionic strength, which is a measure of the concentration of ions in a solution, has a profound effect on the self-assembly of ionic surfactants. The addition of salt introduces counter-ions (e.g., Na⁺ from NaCl) into the solution, which can screen the electrostatic repulsion between the negatively charged phosphate headgroups of this compound molecules nih.gov.
This charge screening has two primary consequences:
Lowering of the Critical Micelle Concentration (CMC): With reduced repulsion, it becomes energetically more favorable for the surfactant monomers to aggregate. Consequently, the concentration required to form micelles (the CMC) decreases as the ionic strength of the solution increases nih.govacs.org.
Promotion of Micellar Growth and Shape Transitions: The reduction in headgroup repulsion allows for more compact packing of the surfactant molecules. This can promote the growth of micelles and favor a transition in aggregate morphology, typically from small, spherical micelles to larger, cylindrical or rod-like micelles nih.gov.
While these effects are well-documented for the analogous anionic surfactant Sodium Dodecyl Sulfate (B86663) (SDS), specific quantitative data detailing the relationship between ionic strength and the aggregation number or CMC for this compound is limited in the available scientific literature. The general principle, however, is that increasing salt concentration enhances the driving force for self-assembly and favors the formation of larger aggregates.
Table 2: General Effect of Increased Ionic Strength on Ionic Micelle Properties This table outlines the well-established principles for ionic surfactants. Specific quantitative values for this compound were not found in the referenced literature.
| Property | Effect of Increasing Ionic Strength | Underlying Reason |
| Critical Micelle Concentration (CMC) | Decreases | Screening of electrostatic repulsion between headgroups by counter-ions reduces the energy barrier to aggregation. |
| Micelle Aggregation Number | Increases | Reduced repulsion allows more surfactant monomers to pack into a single micelle. |
| Micelle Shape | May transition from spherical to cylindrical/rod-like | Tighter packing of headgroups favors geometries with lower curvature. |
Interfacial and Surface Science of Sodium Monododecyl Phosphate
Adsorption Mechanisms at Solid-Liquid Interfaces
The adsorption of SMP onto solid surfaces from a liquid phase is a primary mechanism through which it modifies surface properties. This process is particularly relevant in the prevention of corrosion on metal surfaces, where the formation of a protective molecular layer is essential.
Research has extensively documented the adsorption of sodium monododecyl phosphate (B84403) onto metals and their native oxide layers, particularly aluminum (Al) and aluminum oxide (Al₂O₃). Studies comparing SMP (also referred to as sodium dodecyl phosphate or SDP) with the structurally similar sodium dodecyl sulfate (B86663) (SDS) have revealed significant differences in their adsorption behavior and subsequent surface protection capabilities.
On aluminum and aluminum oxide surfaces, SMP demonstrates strong adsorption, forming a more compact and less permeable protective layer compared to SDS. acs.orgnih.gov This superior protection is attributed to the different ways the phosphate and sulfate head groups interact with the surface. The phosphate head group of SMP is believed to form an inner-sphere complex with the aluminum surface, creating a strong, direct bond. acs.orgnih.govacs.org This strong interaction effectively blocks water access to the aluminum sites, thereby inhibiting dissolution and corrosion reactions. acs.orgresearchgate.net In contrast, SDS is thought to form a weaker, outer-sphere complex, resulting in a less protective layer. acs.orgnih.govacs.org
Atomic Force Microscopy (AFM) studies have visualized this phenomenon, showing that SMP adsorbs strongly to aluminum oxide-coated silicon wafers, forming stable bilayer patches. researchgate.net These studies indicate that the binding is irreversible and that even partial coverage (around 63%) is sufficient to inhibit the oxidation of aluminum pigment particles. researchgate.net The formation of multilayered films has been noted, particularly in neutral solutions, which contributes to enhanced corrosion resistance. researchgate.net
On magnesium alloys, surface modifications involving phosphate compounds are also utilized to improve corrosion resistance. While direct studies on SMP are less common, the principle of forming stable phosphate-based layers, such as calcium/magnesium phosphate coatings, is a well-established strategy to enhance biocompatibility and control degradation rates for biomedical implants. mdpi.comnih.gov The chemical reaction between phosphate groups and the alloy surface can form hydrolytically stable P-O-Mg bonds, improving corrosion resistance. mdpi.com
| Characteristic | Sodium Monododecyl Phosphate (SMP) | Sodium Dodecyl Sulfate (SDS) | Reference |
|---|---|---|---|
| Binding Mechanism | Forms strong inner-sphere complexes | Forms weaker outer-sphere complexes | acs.orgnih.govacs.org |
| Layer Formed | Compact, less permeable, protective layer; can form bilayers/multilayers | Less compact layer | acs.orgnih.govresearchgate.net |
| Adsorption Strength | Strong, irreversible binding | Weaker, less stable adsorption | researchgate.net |
| Corrosion Inhibition | Effectively prevents aluminum dissolution and oxidation | Does not effectively prevent aluminum dissolution | acs.orgresearchgate.net |
The formation of an adsorption layer is a dynamic process governed by specific kinetic and thermodynamic parameters. Adsorption kinetics describe the rate at which the adsorbate (SMP) accumulates at the interface, while thermodynamics provides insight into the spontaneity and energy changes associated with the process.
Kinetic studies of phosphate adsorption on various metal oxides, such as aluminum hydroxide (B78521) and iron oxides, often show that the process can be well-described by the pseudo-second-order kinetic model. mdpi.comrsc.org This model suggests that the rate-limiting step may be chemical adsorption involving valence forces through the sharing or exchange of electrons. researchgate.net The rate of adsorption can be influenced by factors such as the initial concentration of the adsorbate and the available surface area of the adsorbent. mdpi.com For instance, reducing the particle size of an adsorbent like granular ferric hydroxide can significantly increase the kinetic constant of phosphate adsorption. mdpi.com
Thermodynamic analysis of the adsorption process involves evaluating parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters help determine whether the adsorption is spontaneous and whether it is an endothermic or exothermic process. For the adsorption of phosphate-containing species onto metal oxides, the process is often found to be spontaneous and endothermic. rsc.orgmdpi.comelsevierpure.com A negative ΔG° indicates a spontaneous process, while a positive ΔH° signifies that the adsorption is endothermic, meaning it is favored at higher temperatures. elsevierpure.com The positive ΔS° suggests an increase in randomness at the solid-solution interface during adsorption. elsevierpure.com
| Thermodynamic Parameter | Symbol | Indication | Typical Finding for Phosphate Adsorption | Reference |
|---|---|---|---|---|
| Gibbs Free Energy | ΔG° | Spontaneity of adsorption (Negative value = Spontaneous) | Spontaneous | rsc.orgmdpi.com |
| Enthalpy | ΔH° | Heat of adsorption (Positive = Endothermic; Negative = Exothermic) | Endothermic | rsc.orgmdpi.comelsevierpure.com |
| Entropy | ΔS° | Change in randomness at the interface (Positive = Increased randomness) | Increased randomness | elsevierpure.com |
The interaction between an adsorbate and a surface can be broadly classified into two categories: physisorption and chemisorption. The distinction is crucial as it defines the strength, specificity, and reversibility of the adsorption layer.
Physisorption is a process where adsorption is driven by weak intermolecular forces, such as van der Waals forces. goldapp.com.cnfrontiersin.org It is generally a reversible, non-specific process with a low enthalpy of adsorption (typically 20-40 kJ/mol). goldapp.com.cn Physisorption can result in the formation of multiple layers on the surface. goldapp.com.cn
Chemisorption , on the other hand, involves the formation of a chemical bond (e.g., covalent or ionic) between the adsorbate and the adsorbent. goldapp.com.cnfrontiersin.org This type of adsorption is characterized by a high enthalpy of adsorption (typically 80-240 kJ/mol), is highly specific, and is often irreversible. goldapp.com.cn Chemisorption is restricted to forming a monolayer on the surface. goldapp.com.cn
In the case of this compound adsorbing on metal oxide surfaces like aluminum oxide, the evidence strongly points towards chemisorption as the dominant mechanism. researchgate.net The formation of an inner-sphere complex between the phosphate head group and the aluminum surface is indicative of a chemical bond. acs.orgnih.govacs.org This strong, specific interaction explains the stability and protective nature of the resulting film. researchgate.net Thermodynamic studies of similar phosphate systems on metal oxides also support a chemisorption process. rsc.orgmdpi.com While physisorption due to van der Waals interactions between the dodecyl chains likely plays a role in the organization and packing of the adsorbed molecules, particularly in forming bilayers, the primary anchoring to the surface is chemical in nature. researchgate.net
Interfacial Tension and Surface Activity Studies
The amphiphilic nature of SMP, with its hydrophilic phosphate head and hydrophobic dodecyl tail, makes it highly surface-active. This means it preferentially adsorbs at interfaces, such as the air-water interface, thereby reducing the interfacial tension.
The surface tension of a liquid is a measure of the energy required to increase its surface area. Surfactants like SMP lower this energy.
Equilibrium surface tension is the value of surface tension when the interface is in a state of thermodynamic equilibrium, with the surfactant molecules fully adsorbed and arranged at the interface. researchgate.netepa.gov As the concentration of SMP in an aqueous solution increases, the equilibrium surface tension decreases until it reaches a plateau. This point corresponds to the critical micelle concentration (CMC), where the surface is saturated with surfactant molecules and any additional molecules begin to form micelles in the bulk solution.
Dynamic surface tension refers to the surface tension of an interface that has not yet reached equilibrium. researchgate.netnih.gov It is relevant in processes where new surfaces are created rapidly, and the surfactant molecules must diffuse from the bulk to the new interface and adsorb. researchgate.net The rate at which the surface tension decreases over time is a measure of the adsorption kinetics. mpg.de The dynamic behavior is influenced by the diffusion coefficient of the surfactant. epa.govnih.gov For instance, studies on sodium dodecyl sulfate (SDS) show that its relaxation time (the time to reach equilibrium) is influenced by its diffusion to the interface. nih.govmst.edu
Measurements are often performed using techniques like the maximum bubble pressure method or the du Noüy ring method. researchgate.netmpg.de These studies are essential for understanding how SMP will perform in dynamic industrial processes like coating, foaming, or emulsification.
Wettability describes the ability of a liquid to maintain contact with a solid surface and is quantified by the contact angle. The adsorption of SMP onto a solid surface can significantly alter its wettability. nih.gov
By adsorbing onto a surface, SMP can change it from hydrophobic to hydrophilic or vice versa, depending on the orientation of the adsorbed molecules. For example, if SMP adsorbs onto a hydrophilic metal oxide surface with its phosphate head group, it exposes its hydrophobic dodecyl tails towards the liquid phase, which can increase the hydrophobicity of the surface. Conversely, the formation of a bilayer could re-expose hydrophilic phosphate groups, altering the wetting properties again. researchgate.net
This ability to modify surface properties is fundamental to many applications. In protective coatings, controlled wettability is crucial for adhesion and film formation. nih.gov Surface modification research often focuses on creating surfaces with specific wetting characteristics, such as superhydrophobic surfaces for self-cleaning or anti-corrosion applications. wikipedia.org The adsorption of molecules like SMP is a key method to achieve this surface modification, influencing parameters like the work of adhesion and the spreading coefficient of liquids on the surface. nih.gov
Role in Interfacial Stability and Colloidal Phenomena
This compound is recognized as an anionic surfactant, indicating its utility in applications involving the mixing of immiscible liquids, such as oil and water. Its molecular structure, comprising a hydrophobic dodecyl tail and a hydrophilic phosphate headgroup, allows it to adsorb at interfaces and reduce interfacial tension. However, detailed and specific research focusing on the precise mechanisms and quantitative performance of this compound in the specialized areas outlined below is not extensively available in the public domain.
As an anionic surfactant, this compound is expected to contribute to emulsion stability through several general mechanisms. These include the reduction of interfacial tension between the oil and water phases, which facilitates the formation of smaller droplets, and the creation of an electrostatic barrier on the surface of these droplets. This charge would lead to mutual repulsion, hindering droplet aggregation and coalescence.
Despite these established principles for anionic surfactants, specific research studies detailing the precise emulsification mechanisms, adsorption kinetics, and interfacial film properties unique to this compound could not be identified. Consequently, quantitative data on its effectiveness in enhancing the long-term stability of various emulsion systems is not available.
Spontaneous emulsification is a phenomenon where emulsions form with little or no external energy input, driven by thermodynamic or compositional factors. Key driving forces for this process can include transient negative interfacial tension, interfacial turbulence (the Marangoni effect), and the diffusion and stranding of components across the interface chemrxiv.orgnih.govufl.edu.
While these are known theoretical drivers, specific investigations into the role and significance of each of these forces in systems containing this compound have not been documented in available scientific literature. Research detailing the conditions under which this specific compound induces spontaneous emulsification or the characteristics of the resulting emulsions is not present in the search results.
The long-term stability of an emulsion is often compromised by two primary destabilization processes: droplet coalescence (where droplets merge) and Ostwald ripening (where larger droplets grow at the expense of smaller ones) wikipedia.orgnih.gov. Surfactants can prevent coalescence by forming a robust protective film at the droplet interface, which can be stabilized by electrostatic and steric repulsion aps.org. Mitigation of Ostwald ripening, which is significant in emulsions with a partially water-soluble dispersed phase, often involves creating an interfacial barrier that is impermeable to the diffusing oil molecules wikipedia.orgnih.gov.
A thorough review of available research indicates a lack of studies specifically investigating the mechanisms by which this compound prevents droplet coalescence or mitigates Ostwald ripening. There are no detailed findings on the nature of the interfacial film it forms or its effectiveness in arresting molecular diffusion between droplets.
Interactions of Sodium Monododecyl Phosphate with Other Macromolecules and Materials
Polymer-Surfactant Complexation
The interaction between sodium monododecyl phosphate (B84403) and polymers in aqueous solutions is a well-documented phenomenon characterized by the formation of polymer-surfactant complexes. This process typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the critical micelle concentration (CMC) of the surfactant alone. The formation of these complexes is a synergistic process that alters the properties of both the polymer and the surfactant.
The interaction of anionic surfactants like sodium monododecyl phosphate with non-ionic polymers is a subject of extensive research, with sodium dodecyl sulfate (B86663) (SDS) often serving as a model compound due to its similar amphiphilic structure.
Polyvinylpyrrolidone (PVP): The interaction between PVP, a non-ionic polymer, and anionic surfactants is strong. nih.gov Studies using techniques like pulsed gradient spin-echo NMR confirm the formation of ternary aggregates when PVP is mixed with surfactants like SDS. nih.gov The binding process occurs in two main stages: initial binding of individual surfactant monomers followed by the formation of small surfactant clusters or micelle-like aggregates along the polymer chain. researchgate.net This interaction is influenced by the addition sequence of the components, with differences observed when the surfactant is added to the polymer versus the polymer being added to surfactant micelles. researchgate.net
Hydroxypropyl Methylcellulose (HPMC): HPMC, a non-ionic cellulose derivative, interacts with anionic surfactants primarily through hydrophobic forces. nih.govresearchgate.net The binding of the surfactant to the hydrophobic segments of the HPMC polymer can cause an increase in the net negative charge of the polymer chains. researchgate.net This leads to electrostatic repulsion between adjacent chains, which can result in the disentanglement of the polymer network and a decrease in the solution's viscosity at higher surfactant concentrations. researchgate.net Conversely, at certain concentrations, the interaction can support physical cross-links between polymer chains, leading to an increase in viscosity. researchgate.net The presence of the surfactant can also affect the swelling and erosion of HPMC matrices, with studies on SDS showing that increasing surfactant concentration decreases swelling but increases the rate of erosion. nih.gov
Poly(ethylene glycol)-Poly(ε-caprolactone) (PEG-PCL): PEG-PCL is an amphiphilic block copolymer used in creating nanoparticles for various applications. nih.govnih.gov The hydrophobic PCL core can interact with the hydrocarbon tail of surfactants, while the hydrophilic PEG shell provides stability. dovepress.com Research has demonstrated the development of PEG-PCL nanoparticles for the selective and sensitive detection of SDS. beilstein-journals.orgresearchgate.net In these systems, the nanoparticles exhibit a distinct response to the surfactant, indicating a significant interaction. beilstein-journals.orgresearchgate.net The drug loading capacity of PEG-PCL micelles is influenced by the length of the PCL chain, with longer chains strengthening hydrophobic interactions with encapsulated molecules. dovepress.com
The complexation of polymers and surfactants results in the formation of unique aggregate structures. The process typically begins with individual surfactant molecules binding to the polymer chain, driven by hydrophobic interactions. As the surfactant concentration increases past the CAC, these bound molecules begin to form micelle-like clusters along the polymer backbone.
The characterization of these aggregates is performed using a variety of techniques:
Tensiometry and Conductometry: These methods are used to determine the critical aggregation concentration (CAC) and the critical micelle concentration (CMC). researchgate.net
Dynamic Light Scattering (DLS): DLS is employed to measure the hydrodynamic diameter of the resulting polymer-surfactant complexes. For PVP-SDS systems, hydrodynamic diameters have been observed in the range of 60 to 160 nm. researchgate.net
Electrokinetic Measurements: The zeta potential of the aggregates can be measured to understand their surface charge. PVP-SDS complexes have been shown to possess a negative zeta potential, typically ranging from -39 to -65 mV. researchgate.net
Spectroscopy: Fluorescence and electron spin resonance spectroscopy can be used to determine the binding of surfactants to polymers. columbia.edu
Small-Angle Neutron Scattering (SANS): SANS provides detailed information about the nanostructure of the complexes, such as the radius and length of the aggregates. nih.gov
| Polymer | Surfactant (Model) | Key Interaction | Observed Aggregate Properties | Characterization Technique(s) |
|---|---|---|---|---|
| Polyvinylpyrrolidone (PVP) | SDS | Strong, two-stage binding | Hydrodynamic diameter: 60-160 nm; Zeta Potential: -39 to -65 mV | Tensiometry, Conductometry, DLS, Electrokinetics researchgate.net |
| HPMC | SDS | Hydrophobic | Altered viscosity, swelling, and erosion rates | Viscometry, DSC nih.govnih.gov |
| Cationically Modified HEC | SDS | Electrostatic & Hydrophobic | Complex radius up to ~15 Å | Small-Angle Neutron Scattering (SANS) nih.gov |
The binding of this compound to a polymer chain significantly alters the polymer's conformation. For non-ionic polymers like HPMC, the binding of the anionic surfactant imparts a negative charge to the polymer-surfactant complex. researchgate.net The resulting electrostatic repulsion between the charged segments along the polymer backbone causes the polymer chain to adopt a more extended and rigid conformation compared to its random coil state in solution.
This conformational change has a direct impact on the bulk properties of the solution, such as viscosity. Initially, as surfactant binding occurs, viscosity may increase due to the formation of an interconnected polymer-surfactant network. However, as surfactant concentration rises further, the increased charge density can lead to chain disentanglement and a subsequent drop in viscosity. researchgate.net
The interfacial behavior is also markedly affected. The polymer-surfactant complexes are themselves surface-active and can adsorb at interfaces. For instance, the simultaneous adsorption of PVP and SDS on alumina particles is enhanced compared to the adsorption of either component alone. nih.gov The kinetics of this co-adsorption process are complex and depend on the initial surfactant concentration, which in turn influences the dispersion stability of the particle suspension. nih.gov
Interactions with Biomolecular Systems and Primitive Cellular Models
The amphiphilic nature of this compound allows it to interact strongly with biological macromolecules, particularly proteins. These interactions can lead to significant structural changes in the biomolecules. Furthermore, its ability to self-assemble into higher-order structures makes it a valuable component in the study of primitive cellular models.
Anionic surfactants like this compound are well-known for their ability to interact with and denature proteins. nih.gov The interaction is a multi-step process governed by both electrostatic and hydrophobic forces. nih.gov
Initial Binding: At very low concentrations, surfactant molecules can bind electrostatically to oppositely charged residues on the protein surface. For instance, the negatively charged phosphate headgroup can interact with positively charged lysine or arginine residues. acs.org
Cooperative Binding and Unfolding: As the surfactant concentration increases, a cooperative binding process begins. The hydrophobic tails of the surfactant molecules interact with the hydrophobic core of the protein, leading to the disruption of the protein's tertiary structure and subsequent unfolding or denaturation. acs.org Proteins are often denatured at surfactant concentrations well below the surfactant's CMC. nih.gov
Complex Formation: At higher surfactant concentrations, the unfolded polypeptide chain becomes decorated with surfactant micelles, often described by the "beads-on-a-string" or "necklace and beads" model. acs.org In this model, the protein wraps around surfactant micelles, which are the "beads" on the polypeptide "string."
These conformational changes can be studied using various biophysical techniques, including circular dichroism (CD) to monitor changes in secondary and tertiary structure, as well as fluorescence spectroscopy to probe the local environment of specific amino acid residues. acs.org The interaction is highly dependent on factors such as the protein's structure, the surfactant's concentration, and the ionic strength of the solution.
| Stage | Surfactant Concentration | Primary Interaction | Effect on Protein Structure |
|---|---|---|---|
| Specific Binding | Very Low (below CAC) | Electrostatic | Minimal conformational change |
| Cooperative Binding | Near and above CAC | Hydrophobic | Unfolding of tertiary and secondary structure (denaturation) |
| Saturation | High (approaching/above CMC) | Hydrophobic | Formation of protein-micelle complexes ("necklace and beads" model) |
This compound (SDP) has been identified as a plausible molecule for forming primitive cell membranes, or protocells, in early Earth environments. researchgate.net Its single alkyl chain structure is considered a relevant primitive amphiphile. Research has shown that SDP can self-assemble into vesicles, which are hollow spherical structures enclosed by a lipid bilayer, providing a basic model for a cellular compartment. researchgate.net
In a mixed solvent system of n-butanol and water, SDP forms stable vesicles with a size of approximately 80 nm and a shell thickness of 3.81 nm. researchgate.net The critical vesicle concentration was found to be around 0.30 mM. These vesicles demonstrate long-term stability and size-selective permeability, which are crucial properties for a primitive cell membrane. researchgate.net The ability of these SDP vesicles to host chemical reactions further supports their use as a suitable model for protocells, deepening the understanding of how life may have originated in mineral-water interface scenarios on primitive Earth. researchgate.net
Adsorption on Mineral Surfaces for Separation Processes
The interaction of this compound with mineral surfaces is a critical aspect of its application in separation processes, particularly in the froth flotation of ores. As an anionic surfactant, it functions primarily as a collector, a reagent that selectively adsorbs onto the surface of specific minerals, rendering them hydrophobic (water-repellent). This induced hydrophobicity allows the mineral particles to attach to air bubbles and be carried to the surface of the flotation pulp, separating them from the unwanted gangue minerals which remain hydrophilic and stay in the slurry.
The effectiveness of this compound and similar anionic collectors depends on the physicochemical properties of the mineral surfaces, the pH of the pulp, and the presence of other modifying reagents. The adsorption can occur through various mechanisms, including physical adsorption (physisorption) and chemical adsorption (chemisorption), which dictate the selectivity and efficiency of the mineral separation.
Mechanisms in Flotation and Mineral Beneficiation
The primary mechanism by which this compound facilitates mineral separation in flotation is through its selective adsorption onto mineral surfaces. This process is governed by the interactions between the polar phosphate head group of the surfactant and the charged sites on the mineral surface, as well as the interactions of the nonpolar hydrocarbon tail.
Adsorption Mechanisms : The adsorption of anionic collectors like this compound onto mineral surfaces can be driven by several forces.
Physical Adsorption : This mechanism is often attributed to electrostatic attraction between the negatively charged phosphate head group and positively charged sites on the mineral surface. The surface charge of minerals is highly dependent on the pH of the slurry, and physical adsorption is most favorable when the mineral surface has a net positive charge. researchgate.net Studies on the analogous compound, sodium dodecyl sulfate (SDS), indicate that its adsorption on dolomite is mainly physical. researchgate.net
Chemisorption : This involves the formation of a chemical bond between the collector and the mineral surface. For phosphate- and carbonate-containing minerals, this can occur through the reaction of the anionic collector with metal cations (like Ca²⁺ or Mg²⁺) on the mineral lattice. This forms a water-insoluble salt of the collector on the surface, significantly increasing its hydrophobicity. hacettepe.edu.trjournalssystem.com
Hydrophobic Interactions : The long, nonpolar dodecyl chains of the collector molecules can interact with each other on the mineral surface. These hydrophobic chain interactions help to form a more compact and stable adsorbed layer, further enhancing the hydrophobicity of the mineral. mdpi.com
Role in Mineral Beneficiation : In the context of mineral beneficiation, this compound acts as a collector. In "direct flotation," it is used to float the valuable mineral. In "reverse flotation," it is used to float the gangue minerals, leaving the valuable mineral depressed in the pulp. mdpi.com The choice between direct and reverse flotation depends on the composition of the ore and the relative abundance of the valuable and gangue minerals. For instance, in phosphate ore processing, reverse flotation is commonly used to remove carbonate (e.g., dolomite, calcite) and silicate (e.g., quartz) impurities. researchgate.net The collector renders the gangue minerals hydrophobic, allowing them to be floated off while a depressant is used to ensure the valuable phosphate mineral remains hydrophilic. semanticscholar.org
Selective Adsorption on Specific Mineral Phases (e.g., Collophane, Dolomite)
The separation of phosphate minerals, such as collophane (a cryptocrystalline variety of apatite), from carbonate gangue like dolomite is a significant challenge in the mining industry due to their similar surface chemical properties. Anionic collectors, often in combination with other reagents, are employed to achieve this selective separation.
Research has extensively studied the use of sodium dodecyl sulfate (SDS), a compound structurally and functionally similar to this compound, for this purpose. These studies provide insight into the selective adsorption mechanisms crucial for separating dolomite from collophane. In reverse flotation processes, the goal is to selectively float the dolomite while depressing the collophane.
Selective Adsorption on Dolomite : Studies using a compound collector system of fatty acids mixed with SDS have shown effective removal of dolomite from collophane. icm.edu.plicm.edu.pl Infrared spectrum analysis has confirmed that the collector effectively adsorbs on the surface of dolomite. icm.edu.plicm.edu.plsemanticscholar.org The adsorption mechanism is enhanced in an acidic system, where depressants like phosphoric acid and sulfuric acid are used. icm.edu.pl The collector adsorbs onto the dolomite surface, increasing its hydrophobicity and allowing for its removal via flotation. Zeta potential measurements show that the mineral surface becomes more negative after the adsorption of the anionic collector, confirming the interaction. icm.edu.plicm.edu.pl
Depression of Collophane : While the collector adsorbs onto dolomite, the valuable collophane is simultaneously treated with a depressant to prevent its flotation. Phosphoric acid is a commonly used depressant in the reverse flotation of collophane. icm.edu.pl It is believed to adsorb on the calcium sites (Ca²⁺) on the apatite surface, keeping it hydrophilic and hindering the adsorption of the anionic collector. icm.edu.pl This differential adsorption—strong collector adsorption on dolomite and strong depressant adsorption on collophane—is the key to successful separation.
The effectiveness of this separation is demonstrated by the significant improvement in the quality of the phosphate concentrate. In one study, the use of a fatty acid and SDS compound collector in a reverse flotation process increased the P₂O₅ grade of the concentrate from 25.7% to 29.94%. icm.edu.plsemanticscholar.org
| Parameter | Feed Ore | Final Concentrate |
|---|---|---|
| P₂O₅ Grade (%) | 25.70 | 29.94 |
Functional Applications of Sodium Monododecyl Phosphate in Advanced Materials and Processes Research Focus
Corrosion Inhibition Mechanisms and Protective Film Formation
Sodium monododecyl phosphate (B84403) has demonstrated considerable efficacy as a corrosion inhibitor for various metallic substrates. Its primary mechanism of action involves the formation of a protective, self-assembled film at the metal-solution interface, which acts as a barrier to corrosive species.
Research on Protective Layer Formation on Metallic Substrates
Research has extensively investigated the formation of protective layers by sodium monododecyl phosphate, particularly on aluminum and its alloys. The process involves the chemisorption of the monododecyl phosphate molecules onto the metallic surface. The phosphate head group of the molecule chemically bonds with the metal oxide layer, while the hydrophobic dodecyl tail orients away from the surface. This self-assembly results in a dense, well-ordered film that significantly enhances the substrate's resistance to corrosion.
Studies have shown that the properties of this protective film are highly dependent on the conditions of its formation, such as the pH of the solution. For instance, dodecyl phosphate films formed in neutral solutions on LY12 aluminum alloy have been found to exhibit a multilayer structure, leading to greater thickness and superior corrosion resistance compared to films formed in acidic or alkaline conditions. This is attributed to the strong chemisorption and electrostatic attraction that are promoted in neutral environments. The optimal anti-corrosion properties are often observed with a mixture of monododecyl and didodecyl phosphate.
The formation of these self-assembled monolayers (SAMs) is not limited to aluminum. Research has demonstrated the successful formation of dodecyl phosphate SAMs on a variety of metal oxides, including tantalum oxide, niobium oxide, zirconium oxide, and titanium oxide, resulting in highly hydrophobic surfaces.
Table 1: Influence of pH on the Properties of Self-Assembled Dodecyl Phosphate Films on LY12 Aluminum Alloy
| pH of Formation Solution | Film Structure | Water Contact Angle (°) | Relative Corrosion Resistance |
| Acidic | Monolayer | ~101 | Good |
| Neutral | Multilayer | ~125 | Excellent |
| Alkaline | Monolayer | ~114 | Good |
Electrochemical Characterization of Corrosion Inhibition Effectiveness
The effectiveness of the corrosion inhibition by this compound films is routinely characterized using electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP).
EIS is a non-destructive technique that provides detailed information about the properties of the protective film and the corrosion processes occurring at the metal-electrolyte interface. In EIS studies of this compound-coated metals, a high impedance value at low frequencies is indicative of excellent corrosion protection, as it signifies a high resistance to charge transfer, a key step in the corrosion process. The data is often modeled using equivalent electrical circuits to quantify parameters such as film resistance and capacitance.
Potentiodynamic polarization studies provide insights into both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions of the corrosion process. The presence of a this compound film typically leads to a significant reduction in the corrosion current density (i_corr), which is a direct measure of the corrosion rate. Furthermore, a shift in the corrosion potential (E_corr) can indicate whether the inhibitor is predominantly affecting the anodic or cathodic reaction, or both (mixed-type inhibitor).
Table 2: Electrochemical Data for Metallic Substrates With and Without this compound Protective Films
| Substrate | Condition | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (icorr) (A/cm²) | Inhibition Efficiency (%) |
| Mild Steel in 1M HCl | Uninhibited | -475 mV | 1.25 x 10⁻³ | - |
| Mild Steel in 1M HCl | Inhibited with Phosphate Compound | -450 mV | 1.04 x 10⁻⁴ | 91.6 |
| LY12 Al Alloy in 3.5% NaCl | Uninhibited | -0.72 V | 8.5 x 10⁻⁶ | - |
| LY12 Al Alloy in 3.5% NaCl | Inhibited with Dodecyl Phosphate Film | -0.65 V | 7.2 x 10⁻⁸ | 99.1 |
Role in Nanoarchitectonics and Advanced Coating Technologies
The self-assembling nature of this compound makes it a valuable component in the bottom-up fabrication of functional nanomaterials and advanced coatings, a field often referred to as nanoarchitectonics.
Synthesis of Self-Assembled Electroactive Nanofilms
This compound can be utilized in the synthesis of self-assembled electroactive nanofilms. This is achieved through its complexation with other functional molecules, such as polyaminobenzylamines. The resulting nanofilms have potential applications in the development of novel electronic and electrochemical devices due to their ordered structure and electroactive properties. The precise control over the film thickness and molecular organization afforded by the self-assembly process is a key advantage in this context.
Design of Functional Interfaces for Sensors and Devices
The ability of this compound and similar long-chain alkyl phosphates to form well-defined, self-assembled monolayers on various substrates is of significant interest for the design of functional interfaces in sensors and other devices. These monolayers can be used to modify the surface properties of a transducer element, such as an electrode or a quartz crystal microbalance.
By tailoring the functional groups at the exposed tail of the monolayer, specific binding sites for target analytes can be created. For example, a surface functionalized with a phosphate-based self-assembled layer could be designed to selectively bind with certain metal ions or organic molecules, leading to a measurable change in the sensor's signal. The dense and ordered nature of the self-assembled film can also help to reduce non-specific binding, thereby improving the sensor's selectivity and sensitivity. While direct research on this compound in this specific application is emerging, the principles established with analogous self-assembling molecules strongly suggest its potential.
Solubilization and Dispersion Phenomena in Research Applications
As a surfactant, this compound exhibits significant utility in solubilizing and dispersing materials in liquid media, which is crucial in various research and industrial processes for the development of advanced materials.
Its amphiphilic nature, possessing both a hydrophilic phosphate head and a hydrophobic dodecyl tail, allows it to adsorb at the interface between two immiscible phases, such as a solid nanoparticle and a liquid solvent. This action reduces the interfacial tension and facilitates the dispersion of the nanoparticles, preventing their agglomeration and leading to a stable colloidal suspension.
In the realm of materials synthesis, this compound can act as a template or a stabilizing agent. For instance, it has been used in the synthesis of mesostructured aluminophosphates, where it directs the formation of the material's porous structure. Furthermore, its ability to coat nanoparticles improves their surface properties and compatibility with other materials, which is particularly important in the formulation of advanced coatings and nanocomposites.
Another key research application is in the solubilization of poorly water-soluble compounds. This compound, as an ionic surfactant, can form micelles in aqueous solutions above its critical micelle concentration. These micelles have a hydrophobic core that can encapsulate non-polar molecules, such as certain drugs, thereby increasing their apparent solubility in water. This is a critical area of research in pharmaceutical sciences for enhancing the bioavailability of therapeutic agents.
Research on Enhancing Solubility of Poorly Water-Soluble Compounds
This compound, an anionic surfactant, plays a critical role in addressing one of the major challenges in pharmaceutical and chemical industries: the poor aqueous solubility of many active compounds. pharmaexcipients.comresearchgate.net Its ability to enhance solubility is primarily attributed to the mechanism of micellar solubilization. nih.govresearchgate.net
Surfactants are amphiphilic molecules, meaning they possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In the case of this compound, the phosphate group constitutes the hydrophilic head, while the dodecyl (a 12-carbon chain) forms the hydrophobic tail. When introduced into an aqueous solution at low concentrations, these molecules tend to align at the surface. However, as the concentration increases, a critical point is reached known as the Critical Micelle Concentration (CMC). nih.govwikipedia.org Above the CMC, the surfactant molecules self-assemble into spherical structures called micelles. pharmaexcipients.comresearchgate.netnih.gov
Research has shown that the effectiveness of this solubilization is dependent on the surfactant concentration, with significant increases in solubility occurring at concentrations above the CMC. nih.govresearchgate.net For instance, studies on the structurally similar anionic surfactant Sodium Lauryl Sulfate (B86663) (SLS) demonstrate its capacity to substantially increase the solubility of various poorly soluble drugs. The principle of micellar solubilization by SLS is directly analogous to that of this compound due to their shared structural features (a 12-carbon hydrophobic tail and an anionic head group). nih.govscispace.com
The following table presents data from a study on the solubility enhancement of the poorly water-soluble drug Cilostazol using surfactants, illustrating the relationship between surfactant concentration, micelle formation, and solubility.
Table 1: Effect of Surfactant Concentration on the Solubility of Cilostazol
| Surfactant System | Concentration (% w/v) | Relation to CMC | Aqueous Solubility of Cilostazol (µg/mL) | Fold Increase in Solubility |
| Water (Control) | 0 | N/A | < 9 | 1x |
| Poloxamer 407 | Not specified | Not specified | ~18 | ~2x |
| Sodium Lauryl Sulfate (SLS) | 1.0 | Above CMC | ~1170 | ~130x |
Data adapted from a study on Cilostazol solubility enhancement. nih.gov Note: Sodium Lauryl Sulfate (SLS) is used as a representative example of a monododecyl anionic surfactant.
Dispersion Stability in Diverse Colloidal Systems
In the realm of advanced materials, particularly in the formulation of colloidal systems such as nanoparticle suspensions, achieving long-term stability is paramount. nih.govaps.org Colloidal particles have a natural tendency to aggregate due to attractive van der Waals forces, leading to sedimentation or flocculation and compromising the functionality of the dispersion. yale.edu this compound, acting as a dispersing agent, provides stability to these systems primarily through electrostatic and steric repulsion mechanisms. nih.govnih.gov
When this compound is introduced into a colloidal suspension, the hydrophobic dodecyl tail adsorbs onto the surface of the nanoparticles, which are often hydrophobic. nih.gov This leaves the negatively charged phosphate head groups extending into the surrounding aqueous medium. nih.gov The accumulation of these negative charges on the particle surfaces leads to two primary stabilization effects:
Electrostatic Stabilization : The presence of a strong negative charge on the surface of each nanoparticle creates a powerful electrostatic repulsion between them. nih.govbrookhaveninstruments.com This repulsive force counteracts the attractive van der Waals forces, preventing the particles from approaching each other closely enough to aggregate. nih.gov The magnitude of this surface charge can be quantified by measuring the zeta potential of the particles. A higher absolute zeta potential (typically > |30| mV) is indicative of a more stable colloidal system. nih.gov
Steric Stabilization : The adsorbed layer of surfactant molecules also creates a physical or steric barrier around each particle. nih.govyale.edu When two particles approach each other, the surfactant layers begin to overlap and compress, which is an energetically unfavorable process. This steric hindrance helps to keep the particles separated and dispersed throughout the medium. yale.edu
The use of surfactants like this compound is crucial in preparing stable dispersions of materials like carbon nanotubes (CNTs), metal oxides, and other nanoparticles for various applications. nih.gov The surfactant effectively coats the nanoparticle surfaces, reducing the high surface tension that drives aggregation and allowing for a stable, homogeneous dispersion. nih.govnih.gov
The following table demonstrates the effect of dispersing nanoparticles in different media and the subsequent impact of protein coating on key stability parameters like particle size (Z-average) and zeta potential. While not specific to this compound, it illustrates the general principles of how surface chemistry affects colloidal stability.
Table 2: Physicochemical Properties of Poly(acrylic acid) Coated Nanoparticles in Different Media
| Dispersion Medium | Z-Average Size (nm) | Zeta Potential (mV) | Zeta Potential after Protein Coating (mV) |
| Distilled Water (dH₂O) | 185 ± 3 | -59 ± 4 | -16 ± 3 |
| 0.9% NaCl | 179 ± 2 | -28 ± 1 | -15 ± 2 |
| PBS (Phosphate-Buffered Saline) | 188 ± 1 | -31 ± 1 | -18 ± 1 |
| RPMI-1640 (Cell Culture Medium) | 169 ± 2 | -27 ± 1 | -14 ± 1 |
Data adapted from a study on nanoparticle dispersion and protein corona formation, illustrating the influence of the medium on stability metrics. nih.gov
Advanced Characterization and Analytical Methodologies for Sodium Monododecyl Phosphate Systems
Scattering and Microscopic Techniques
While spectroscopy probes molecular-level properties, scattering techniques are essential for characterizing the larger, aggregated structures that sodium monododecyl phosphate (B84403) forms in solution.
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and aggregates in suspension. news-medical.netnih.gov It is an ideal method for characterizing the size of sodium monododecyl phosphate micelles in solution. malvernpanalytical.com
The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. news-medical.net These fluctuations are caused by the Brownian motion of the aggregates in the solution. Smaller particles diffuse more rapidly, causing fast fluctuations in scattered light intensity, while larger particles diffuse more slowly, leading to slower fluctuations. malvernpanalytical.com
A digital correlator measures these intensity fluctuations, generating an autocorrelation function. From this function, the translational diffusion coefficient (D) of the aggregates can be calculated. The hydrodynamic radius (Rₕ) of the particles is then determined using the Stokes-Einstein equation, which relates the diffusion coefficient to the temperature and viscosity of the medium. DLS provides an intensity-weighted size distribution, and the mean size is typically reported as the Z-average diameter. The technique is highly sensitive to the presence of larger aggregates and can be used to study how factors like concentration, temperature, and ionic strength affect micelle size and stability. acs.orgnih.gov
| Parameter Measured | Principle | Typical Size Range for Micelles |
|---|---|---|
| Hydrodynamic Radius (Rₕ) / Diameter | Based on translational diffusion coefficient from Brownian motion | 1 - 100 nm patsnap.com |
| Size Distribution | Analysis of the decay of the intensity autocorrelation function | Provides intensity, volume, and number distributions |
| Polydispersity Index (PdI) | A measure of the broadness of the size distribution | Values < 0.7 suggest a sample is suitable for DLS analysis mdpi.com |
Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure Elucidation
Small-Angle X-ray Scattering (SAXS) is a powerful technique for quantifying nanoscale density differences, making it ideal for determining the size and shape of macromolecules and the characteristic distances in partially ordered systems. wikipedia.org This method analyzes the elastic scattering of X-rays at small angles (typically 0.1–10°) to reveal structural information for dimensions between 1 and 100 nm. wikipedia.org In the context of this compound, SAXS is instrumental in characterizing the supramolecular structures, such as micelles, that form in solution.
Research has shown that the aggregation behavior of surfactants like sodium dodecyl sulfate (B86663) (SDS), a close structural analog to this compound, is highly dependent on factors such as counter-ions. walshmedicalmedia.com SAXS studies on SDS micelles have demonstrated that their size and shape are sensitive to the specific counter-ion present. walshmedicalmedia.com For instance, analysis of SAXS data for SDS micelles often involves fitting the data to models of polydisperse triaxial ellipsoidal core-shell structures to extra detailed information on their shape. reading.ac.uk
Time-resolved SAXS experiments have provided insights into the kinetics of micellar transformations. For example, the transition of spherical SDS micelles to worm-like structures upon the addition of sodium chloride has been monitored. The scattering data can be quantitatively analyzed using models that combine ellipsoidal and worm-like core-shell particles to determine the fraction of surfactant in each form and the contour length of the worm-like micelles over time. esrf.fr
It is important to note that while simplified continuum models can be effective for interpreting the small-angle regime of SAXS data, modeling atomic details is often necessary to accurately explain the scattering curves at wider angles. acs.org The analysis of SAXS data from this compound systems can therefore provide critical information on the morphology and dynamics of their self-assembled structures.
Electron Microscopy (SEM, TEM) for Morphology and Microstructure Analysis
Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visualization of the morphology and microstructure of materials at high resolution. acs.org These techniques are invaluable for analyzing the structures formed by this compound in various systems.
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials. nih.gov TEM, often in conjunction with negative staining techniques, can verify the fibrillar morphology of aggregates formed in solution. nih.gov The preparation of samples for TEM typically involves fixation and embedding in resin to allow for the cutting of ultrathin sections (60-80nm) for examination. harvard.edu For biological samples, a common fixation protocol involves using glutaraldehyde (B144438) and paraformaldehyde in a sodium cacodylate or phosphate buffer, followed by post-fixation with osmium tetroxide. harvard.edunih.govprotocols.io This allows for detailed ultrastructural analysis of features like secretory spines in plants. protocols.io In studies of this compound, TEM could be used to visualize the fine structure of micelles, vesicles, or other self-assembled nanostructures.
Both SEM and TEM are powerful tools for providing direct visual evidence of the morphology and microstructure of this compound systems, complementing the structural information obtained from scattering techniques.
Atomic Force Microscopy (AFM) for Surface Topography and Adsorption Layer Imaging
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography information at the nanoscale. azooptics.comyoutube.com It functions by scanning a sharp probe attached to a cantilever across a sample surface and measuring the forces between the probe and the surface. jeremyjordan.me This allows for the direct measurement of surface heights and the visualization of surface morphology, including nucleation, growth modes, and defects. azooptics.com
In the study of this compound, AFM is particularly valuable for imaging adsorbed layers on various substrates. For example, AFM has been used to study the adsorption of sodium dodecyl phosphate (SDP) on aluminum oxide surfaces. researchgate.net These studies revealed that SDP adsorbs strongly, forming bilayer patches that are stable over several hours, indicating irreversible binding. researchgate.net Quantitative analysis of the AFM images showed a surface coverage of approximately 63%, demonstrating that a complete monolayer is not necessary for effects like oxidation inhibition. researchgate.net
AFM can also be used in a chemical force microscopy (CFM) mode to investigate specific chemical interactions. nih.gov By functionalizing the AFM tip with specific chemical groups, such as phosphate, it is possible to probe the interactions between the tip and a surface as a function of environmental conditions like pH. nih.gov This approach has been used to study the adsorption of phosphate on iron(III) oxyhydroxide particles, revealing a strong pH dependence on the adhesive forces. nih.gov
The versatility of AFM allows for the characterization of not only topography but also other physical properties such as elasticity and adhesion, making it a powerful tool for understanding the interfacial behavior of this compound. nih.govnanoscientific.org
Electrochemical and Interfacial Techniques
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Film Properties
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique widely used to study the properties of coatings and interfacial films on metal surfaces. mdpi.comresearchgate.net It provides information on the protective performance of coatings, including their resistance and capacitance, which relate to phenomena like water uptake and corrosion. mdpi.compu.edu.pk
In systems involving this compound, EIS can be employed to evaluate the corrosion resistance of self-assembled films on metal alloys. researchgate.net For instance, studies on dodecyl phosphate films on aluminum alloy have shown that these films exhibit good corrosion resistance, particularly when formed in neutral solutions. researchgate.net The impedance data can be modeled using equivalent electrical circuits to quantify parameters such as the coating resistance and the charge transfer resistance at the metal-coating interface. paint.org
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Adsorption Kinetics and Mass
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a surface-sensitive technique that provides real-time, quantitative information on mass changes and viscoelastic properties of thin films at interfaces. nanoscience.comwikipedia.org The technique is based on a piezoelectric quartz crystal that oscillates at a specific resonance frequency. scispace.com When molecules adsorb to the sensor surface, the resonance frequency decreases, and this change is primarily related to the adsorbed mass. wikipedia.org Simultaneously, QCM-D measures the energy dissipation (D), which provides information about the viscoelasticity or "softness" of the adsorbed layer. wikipedia.org
QCM-D is highly effective for studying the adsorption of surfactants like this compound onto various surfaces. Studies comparing the adsorption of sodium dodecyl phosphate (SDP) and sodium dodecyl sulfate (SDS) on aluminum and aluminum oxide surfaces have shown that more SDP binds to the surface. acs.orgresearchgate.net This increased adsorption of SDP leads to the formation of a more compact and less permeable protective layer, which helps to prevent the dissolution of aluminum in water. acs.org
The real-time nature of QCM-D allows for the detailed analysis of adsorption kinetics. elsevierpure.com It can monitor non-equilibrium adsorption processes with sub-second intervals. elsevierpure.com The data obtained from QCM-D, specifically the changes in frequency (Δf) and dissipation (ΔD), can be used to determine not only the adsorbed "wet mass" (including hydrodynamically coupled solvent) but also to gain insights into structural changes within the adsorbed layer, such as swelling or cross-linking. scispace.comhubspot.netglycopedia.eu
Tensiometric and Conductometric Measurements for Micellization and Interaction Studies
Tensiometric and conductometric methods are fundamental techniques for studying the aggregation behavior of surfactants like this compound in solution, particularly for determining the critical micelle concentration (CMC). The CMC is a key parameter that indicates the onset of micelle formation. nih.gov
Tensiometry measures the surface tension of a liquid. Surfactants, being surface-active agents, lower the surface tension of water. uni-potsdam.de When the surface tension is plotted against the surfactant concentration, a distinct break in the curve is observed. This point of discontinuity corresponds to the CMC. uni-potsdam.de
Conductometry measures the electrical conductivity of a solution. For ionic surfactants, the conductivity changes with concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. uni-potsdam.de Above the CMC, the formation of micelles leads to a change in the slope of the conductivity versus concentration plot, as the mobility of the larger micellar aggregates is different from that of the individual surfactant ions. uni-potsdam.dee-journals.in The intersection of the two linear portions of the plot gives the CMC. uni-potsdam.de
Both techniques have been used extensively to study the micellization of surfactants like sodium dodecyl sulfate (SDS) under various conditions, such as different temperatures and the presence of additives. acs.orgconicet.gov.ar For instance, the CMC of SDS has been shown to be influenced by the presence of organic additives like acetonitrile (B52724) and inorganic salts like phosphate. asianpubs.org Thermodynamic parameters of micellization, such as the standard free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m), can be calculated from the temperature dependence of the CMC. e-journals.inajchem-a.com These measurements provide valuable insights into the intermolecular forces driving the self-assembly of this compound in solution.
Electrokinetic Potential (Zeta Potential) Analysis
Zeta potential is a critical parameter for characterizing the electrostatic potential at the electrical double layer surrounding a particle or micelle in a solution. nih.gov It provides a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. For systems involving this compound, an anionic surfactant, zeta potential analysis is instrumental in understanding interfacial phenomena, dispersion stability, and interactions with surfaces and other molecules.
This compound possesses a negatively charged phosphate head group, which imparts a negative surface charge to the micelles it forms in aqueous solutions above its critical micelle concentration. This charge creates an electrical double layer, and the potential at the slipping plane is measured as the zeta potential. Nanoparticles with zeta potentials greater than +30 mV or less than -30 mV are generally considered strongly cationic and strongly anionic, respectively, indicating a high degree of stability against aggregation. nih.gov
Research on analogous anionic surfactants, such as sodium dodecyl sulfate (SDS), has shown that the adsorption of these molecules onto surfaces renders the surface potential more negative. researchgate.net Similarly, studies comparing sodium dodecyl phosphate (SDP) with SDS have noted the strong adsorption of SDP onto substrates like aluminum oxide, where it can form bilayer structures. researchgate.net The zeta potential of such systems is therefore significantly influenced by the concentration of the surfactant. As the concentration of this compound increases, the surface coverage and micelle formation lead to a more negative zeta potential, up to a saturation point.
The zeta potential of this compound systems is also highly dependent on the solution's ionic strength and pH. An increase in the concentration of electrolytes like sodium chloride can lead to a compression of the electrical double layer, causing a reduction in the magnitude of the measured zeta potential. The pH of the solution can affect the protonation state of the phosphate head group, although it is expected to remain anionic over a wide pH range.
Table 1: Expected Influence of System Variables on the Zeta Potential of this compound Dispersions
| Variable | Change | Expected Effect on Zeta Potential | Underlying Principle |
|---|---|---|---|
| Surfactant Concentration | Increase | Becomes more negative (to a limit) | Increased adsorption and surface charge density on particles or micelles. |
| Ionic Strength (e.g., NaCl) | Increase | Magnitude decreases (moves toward zero) | Compression of the electrical double layer by counter-ions (Na+). |
| pH | Decrease (acidic) | Slight decrease in magnitude (less negative) | Potential protonation of the phosphate head group at very low pH. |
| pH | Increase (alkaline) | Remains strongly negative | The phosphate group remains fully deprotonated and negatively charged. |
Chemical and Biological Degradation Pathways of Sodium Monododecyl Phosphate
Microbial Degradation Mechanisms and Enzymatic Pathways
The biodegradation of sodium monododecyl phosphate (B84403) is an enzymatically driven process, primarily carried out by a diverse range of microorganisms capable of utilizing the compound as a source of phosphorus and carbon. The initial and rate-limiting step in its metabolism is the cleavage of the phosphate ester bond.
The principal enzymes responsible for the initial breakdown of sodium monododecyl phosphate are phosphatases. These enzymes catalyze the hydrolysis of esters of phosphoric acid. Specifically, alkaline phosphatases have been shown to be effective in hydrolyzing long-chain alkyl phosphate esters. The term "alkylsulfatases" is relevant to the degradation of alkyl sulfate (B86663) surfactants like sodium dodecyl sulfate, but for phosphate esters, phosphatases are the key enzymatic players.
Research on analogous compounds, such as polyfluorinated alkyl phosphate monoesters, has demonstrated the efficiency of bovine intestinal alkaline phosphatase in catalyzing their hydrolysis nih.govsigmaaldrich.com. Studies on Pseudomonas aeruginosa have also highlighted the role of its arylsulfatase in exhibiting proficient promiscuous phosphatase activity, capable of hydrolyzing phosphate esters nih.gov. This suggests that a variety of phosphatases from different microbial sources can act on this compound.
Kinetic studies on the enzymatic hydrolysis of compounds structurally similar to this compound provide insight into the efficiency of these enzymes. For instance, the apparent bimolecular rate constants (kcat/Km) for the hydrolysis of polyfluorinated alkyl phosphate monoesters by alkaline phosphatase are significantly high, indicating a rapid enzymatic process nih.govsigmaaldrich.com.
Table 1: Michaelis-Menten Constants for the Hydrolysis of Phosphate Esters by Alkaline Phosphatase
| Substrate | Michaelis Constant (Km) | Apparent Bimolecular Rate Constant (kcat/Km) (M-1s-1) |
|---|---|---|
| Polyfluorinated Alkyl Phosphate Monoesters (monoPAPs) | 0.9 - 2.1 (relative to Km of PNPP) | 1.1 x 107 (average) |
| Hexyl Phosphate | 4.0 - 13.0 (relative to Km of PNPP) | 3.8 x 105 |
Data derived from studies on analogous polyfluorinated and hydrogenated phosphate monoesters. nih.govsigmaaldrich.com
Following the initial enzymatic cleavage of the phosphate group from this compound, the resulting metabolites are sequentially transformed. The primary metabolite is 1-dodecanol (B7769020) (lauryl alcohol). This long-chain alcohol is then oxidized by microbial alcohol dehydrogenases to dodecanal, which is further oxidized to dodecanoic acid (lauric acid).
Dodecanoic acid subsequently enters the central metabolic pathway of β-oxidation. In this process, the fatty acid is broken down to acetyl-CoA, which can then be completely mineralized to carbon dioxide and water through the citric acid cycle, generating energy for the microorganism. This metabolic route is a common pathway for the degradation of long-chain alkyl compounds in bacteria, including Pseudomonas species researchgate.net.
Abiotic Degradation Pathways and Kinetics
In addition to microbial breakdown, this compound can be degraded through abiotic processes, although these are generally slower than biodegradation under most environmental conditions.
The phosphate ester bond in this compound is susceptible to chemical hydrolysis. The rate of this reaction is significantly influenced by pH and temperature. Generally, the hydrolysis of organophosphate esters can be catalyzed by both acids and bases nih.govnih.gov. The hydrolysis half-life of these compounds can vary from days to years depending on the specific compound and environmental conditions researchgate.net. For instance, studies on other organophosphate esters in coastal sediments have shown half-lives ranging from approximately 23 to 77 days under abiotic conditions researchgate.net. The rate of hydrolysis is typically lowest at neutral pH and increases under acidic or alkaline conditions nih.goviiserpune.ac.incornell.edu.
Table 2: Representative Half-lives of Organophosphate Esters under Different Conditions
| Compound Type | Conditions | Approximate Half-life |
|---|---|---|
| Aryl/Alkyl Phosphate Esters | Coastal Sediment (Abiotic) | 23 - 77 days |
| Organophosphate Neurotoxic Agent (GD) | Aqueous HCl (pH 0.90, 20°C) | ~3.4 minutes (calculated from kobs) |
Data is for analogous organophosphate esters and not specific to this compound. sigmaaldrich.comresearchgate.net
Phototransformation, or photodegradation, is another potential abiotic pathway for the degradation of this compound. This process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds. While direct photolysis may occur, the presence of photosensitizing substances in the environment, such as humic acids, can accelerate the process.
Studies on other organophosphate esters have shown that they can be degraded through photocatalysis, often involving hydroxyl radicals mdpi.com. The degradation of surfactants via UV radiation can be significantly enhanced in the presence of photocatalysts like titanium dioxide (TiO2) or through advanced oxidation processes that generate highly reactive oxygen species nih.govresearchgate.net. The efficiency of phototransformation is dependent on factors such as the intensity and wavelength of light, and the chemical matrix of the water rsc.orgnih.gov.
Research on Bioremediation and Environmental Transformation Processes (Excluding Impact Assessment)
Bioremediation strategies for environments contaminated with surfactants like this compound focus on leveraging the metabolic capabilities of microorganisms. Bioaugmentation, which involves the introduction of specific microbial strains or consortia with high degradative potential, has been shown to be effective for similar compounds like sodium lauryl ether sulfate nih.govmdpi.com. Pseudomonas species are frequently implicated as potent degraders of such compounds due to their diverse enzymatic machinery researchgate.netenergy.govmdpi.comeurekalert.org.
Another approach is biostimulation, where the growth and activity of indigenous degrading microorganisms are enhanced by the addition of nutrients and electron acceptors. Composting is a bioremediation technique that has been successfully applied to soils contaminated with various organic pollutants, including pesticides and petroleum hydrocarbons, and could be applicable to alkyl phosphate contamination researchgate.netmdpi.comhnu.edu.cnnih.gov. The compost matrix provides a rich source of microorganisms and nutrients that can facilitate the breakdown of the contaminant.
The environmental transformation of organophosphate esters is a complex process influenced by a combination of biotic and abiotic factors iiserpune.ac.inrsc.org. The ultimate fate of this compound in the environment is its mineralization to inorganic phosphate, carbon dioxide, and water, thus incorporating its constituent elements back into biogeochemical cycles energy.goveurekalert.org.
Future Research Directions and Emerging Areas
Development of Advanced Functional Materials Based on Sodium Monododecyl Phosphate (B84403)
The unique amphiphilic nature of sodium monododecyl phosphate makes it an excellent building block for a variety of advanced functional materials. Its ability to self-assemble and interact with other molecules opens up possibilities for creating materials with tailored properties for specific applications.
One promising area of research is the development of controlled-release systems. By encapsulating active molecules, such as drugs or fragrances, within micelles or vesicles formed by this compound, the release of these molecules can be modulated. This is particularly valuable in pharmaceuticals, where targeted and sustained drug delivery can enhance therapeutic efficacy and minimize side effects. Research in this area focuses on tuning the stability and permeability of the surfactant assemblies to achieve desired release profiles. nsf.govnih.govmdpi.com
Furthermore, this compound is being explored for the fabrication of electroactive nanofilms. These films are created through the complexation of the surfactant with polymers like polyaminobenzylamines. sigmaaldrich.comsigmaaldrich.com The resulting self-assembled structures have potential applications in sensors, electronic devices, and coatings due to their unique electrical and optical properties. Future work will likely focus on optimizing the film formation process and characterizing the performance of these novel materials.
Another significant application lies in enhancing the solubility and bioavailability of poorly water-soluble drugs. Many potentially effective drug candidates are hindered by their low solubility. This compound, in combination with other excipients like transglycosylated stevia, can form mixed micelles that effectively solubilize these drugs, thereby improving their absorption in the body. sigmaaldrich.comsigmaaldrich.com
| Functional Material Application | Key Research Focus | Potential Impact |
| Controlled-Release Systems | Tuning vesicle stability and permeability for modulated release of active molecules. | Enhanced therapeutic efficacy in pharmaceuticals and prolonged action in consumer products. |
| Electroactive Nanofilms | Optimizing self-assembly with polymers for tailored electronic and optical properties. | Development of novel sensors, coatings, and electronic components. |
| Drug Solubilization | Investigating mixed micelle formation to improve the bioavailability of poorly soluble drugs. | Enabling the development of new and more effective pharmaceutical formulations. |
Exploration of Novel Self-Assembly Architectures and Nanostructures
The self-assembly of surfactants into ordered structures is a fundamental phenomenon that drives many of their applications. While micelles and bilayers are well-known assembly motifs, researchers are now exploring the formation of more complex and novel architectures using this compound. These efforts aim to create nanostructures with unprecedented properties and functionalities.
Future research will delve into the formation of non-spherical micelles, such as worm-like or rod-like micelles, which can significantly alter the rheological properties of solutions. The transition between different micellar shapes can be controlled by factors like concentration, temperature, and the presence of additives. Understanding and controlling these transitions is crucial for applications in areas such as enhanced oil recovery and personal care products.
The formation of vesicular structures, or liposomes, from single-chain surfactants like this compound is another area of intense investigation. nih.govrsc.orgnih.gov These vesicles can encapsulate both hydrophilic and hydrophobic substances, making them versatile carriers. Research is focused on controlling the size, stability, and lamellarity (the number of bilayers) of these vesicles. Furthermore, the creation of more complex structures like liquid crystals, which exhibit properties of both liquids and solids, is a burgeoning field. york.ac.uk These ordered phases have potential applications in display technologies and as templates for the synthesis of nanostructured materials.
The table below summarizes some of the novel self-assembled structures being explored and their potential applications.
| Self-Assembled Structure | Key Characteristics | Potential Applications |
| Worm-like Micelles | High viscosity, shear-thinning behavior | Enhanced oil recovery, rheology modifiers in consumer products |
| Unilamellar Vesicles | Single bilayer, encapsulation of hydrophilic/hydrophobic agents | Drug delivery, nanoscale reaction vessels |
| Multilamellar Vesicles | Multiple concentric bilayers, higher encapsulation efficiency | Cosmetics, sustained-release formulations |
| Hexagonal Liquid Crystals | Ordered cylindrical micelles | Templates for nanomaterial synthesis, advanced materials |
| Lamellar Liquid Crystals | Stacked bilayer sheets | Structural studies of membranes, drug delivery |
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental investigation is revolutionizing our understanding of surfactant self-assembly. Molecular dynamics (MD) simulations, in particular, provide unprecedented insights into the molecular-level interactions that govern the formation and behavior of surfactant aggregates. sonar.chnih.govnih.govpwvas.orgnih.govrsc.orgunc.edusemanticscholar.orgnih.govnih.gov
Future research will increasingly rely on these integrated approaches to build predictive models for the behavior of this compound. MD simulations can be used to predict key parameters such as the critical micelle concentration (CMC), aggregation number, and the shape and size of micelles and bilayers. nih.gov These simulations can also elucidate the role of counterions and the dynamics of water molecules at the surfactant-water interface. unc.edu
By validating simulation results with experimental data from techniques like small-angle X-ray scattering (SAXS), nuclear magnetic resonance (NMR), and cryo-transmission electron microscopy (cryo-TEM), researchers can refine their computational models. This iterative process of simulation and experimentation leads to more accurate and robust predictive capabilities. nih.gov
The development of such predictive models will accelerate the design of new surfactant-based formulations with desired properties, reducing the need for extensive trial-and-error experimentation. nih.gov For example, models could predict how changes in the chemical structure of the surfactant or the composition of the solution will affect the resulting self-assembled structures.
| Computational Technique | Information Gained | Experimental Validation |
| All-Atom MD Simulations | Detailed molecular interactions, aggregation dynamics, micelle structure. nih.gov | SAXS, NMR, Cryo-TEM |
| Coarse-Grained MD Simulations | Large-scale assembly, phase behavior, long-timescale dynamics. semanticscholar.org | Rheology, Light Scattering |
| Quantum Mechanics (QM) | Electronic properties, reaction mechanisms. | Spectroscopy |
Sustainable Synthesis and Green Chemistry Principles in this compound Production
In line with the global push for environmental sustainability, the chemical industry is increasingly adopting green chemistry principles. The production of this compound is no exception, with future research focused on developing more sustainable and environmentally friendly synthesis routes.
A key focus is the use of renewable feedstocks. researchgate.netdntb.gov.uarsc.orgacs.orgmdpi.com Traditionally, the hydrophobic dodecyl group is derived from petroleum-based sources. Researchers are actively exploring the use of fatty acids from plant oils and other biomass sources as renewable alternatives. This shift not only reduces the reliance on fossil fuels but can also lead to surfactants with improved biodegradability.
The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, are being applied to the synthesis process itself. nih.gov For instance, enzymatic synthesis is being investigated as a milder and more selective alternative to traditional chemical methods. google.com Enzymes can catalyze the phosphorylation of dodecanol (B89629) under ambient conditions, reducing energy consumption and the generation of hazardous byproducts.
Furthermore, process analytical technology (PAT) is being employed to monitor and control the synthesis reaction in real-time. mt.com This allows for optimization of reaction conditions to maximize yield and minimize waste, contributing to a more sustainable manufacturing process.
The table below outlines the application of several green chemistry principles to the production of this compound.
| Green Chemistry Principle | Application in this compound Production |
| Use of Renewable Feedstocks | Sourcing dodecanol from plant-based oils instead of petroleum. researchgate.netdntb.gov.uarsc.orgacs.orgmdpi.com |
| Catalysis | Employing enzymatic catalysts for the phosphorylation step to improve selectivity and reduce energy use. google.com |
| Design for Energy Efficiency | Developing synthesis routes that operate at lower temperatures and pressures. |
| Real-time Analysis for Pollution Prevention | Utilizing process analytical technology (PAT) to optimize reaction conditions and minimize waste. mt.com |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives or developing solvent-free synthesis methods. |
Q & A
Q. What are the standard protocols for synthesizing sodium monododecyl phosphate (SMP) and its derivatives for surfactant studies?
SMP is typically synthesized via phosphorylation of dodecyl alcohol followed by neutralization with sodium hydroxide. Advanced derivatives, such as sodium monododecyl polyoxypropylene phosphate (C12PpP), involve propoxylation before phosphorylation. Characterization methods include FTIR for functional group analysis (e.g., P=O and P–O–C peaks at 1250 cm⁻¹ and 1050 cm⁻¹, respectively) and ESI-MS for molecular weight confirmation .
Q. How is this compound characterized in terms of purity and structural integrity?
Critical metrics include Krafft point determination (via cloud point measurement), surface tension analysis (using a tensiometer at 25°C), and phosphate content quantification via UV-Vis spectroscopy after reaction with molybdate reagent. Chromatographic methods (HPLC or ion chromatography) are used to detect unreacted dodecyl alcohol or phosphate impurities .
Q. What are the common experimental applications of SMP in colloid and interface science?
SMP is used in micelle formation studies, emulsion stabilization (e.g., oil-water systems), and as a co-surfactant in mixed micelle systems. For example, it enhances electrolyte tolerance in micellar solutions (up to 1.5 M NaCl) compared to sulfate-based surfactants .
Q. How is SMP integrated into dissolution media for pharmaceutical testing?
SMP (or analogs like sodium dodecyl sulfate) is added to phosphate buffers (pH 6.8–7.6) to improve drug solubility. A standard protocol involves dissolving 6.0 g monobasic sodium phosphate, adjusting pH with NaOH, adding 20 g surfactant, and diluting to 1 L. Apparatus 1 (basket) at 75 rpm is commonly used for dissolution rate analysis .
Advanced Research Questions
Q. What explains the anomalous temperature-dependent solubility of this compound in aqueous systems?
The solubility decrease at elevated temperatures (e.g., ~40°C) is attributed to quarter-salt formation (Na₃H(C₁₂H₂₅PO₄)₂), which precipitates due to reduced hydration entropy. This phenomenon is confirmed via phase diagrams and conductivity measurements .
Q. How do structural modifications (e.g., propylene oxide insertion) alter SMP’s interfacial properties?
Inserting polyoxypropylene (PO) chains between the dodecyl tail and phosphate headgroup (e.g., C12PpP with p=3–9 PO units) reduces critical micelle concentration (CMC) by 30–50% and improves wetting power (contact angle reduction from 75° to 45°). These changes are quantified using pendant drop tensiometry and dynamic light scattering .
Q. What methodological challenges arise when reconciling conflicting data on SMP’s emulsification efficiency?
Discrepancies often stem from variations in oil-phase polarity (e.g., hexane vs. toluene) and ionic strength. A systematic approach involves normalizing emulsification power to the hydrophilic-lipophilic balance (HLB) of the system and using high-shear homogenization (10,000 rpm for 5 min) for reproducibility .
Q. How can buffer preparation protocols for SMP-containing media be optimized to avoid precipitation?
Key variables include maintaining ionic strength <0.2 M, pre-dissolving SMP in warm water (40–50°C), and avoiding divalent cations (e.g., Ca²⁺) that form insoluble salts. For pH-sensitive studies, use zwitterionic buffers (e.g., HEPES) instead of phosphate to prevent ligand competition .
Methodological Notes
- Contradiction Management : When comparing SMP’s foaming capacity with sulfate-based surfactants, account for pH (foaming peaks at pH 7–8) and use a Ross-Miles apparatus with standardized drop height (90 cm) .
- Advanced Characterization : Employ small-angle neutron scattering (SANS) to study SMP micelle morphology transitions (spherical to rod-like) under high salinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
